molecular formula C18H21N3O3 B2809576 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1903248-93-0

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Numéro de catalogue: B2809576
Numéro CAS: 1903248-93-0
Poids moléculaire: 327.384
Clé InChI: UMGCXMCMQQGEFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone" is a structurally complex molecule featuring a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring, a phenyl group, and a tetrahydrofuran-3-yl methanone moiety. Its synthesis likely involves multi-step heterocyclic chemistry, leveraging methodologies such as cycloaddition or nucleophilic substitution to assemble the oxadiazole and pyrrolidine systems .

Propriétés

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-19-17(24-20-12)16-10-21(18(22)14-7-8-23-11-14)9-15(16)13-5-3-2-4-6-13/h2-6,14-16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCXMCMQQGEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methyl-1,2,4-oxadiazole ring, followed by the formation of the pyrrolidine ring, and finally the attachment of the tetrahydrofuran moiety. Each step requires specific reagents and conditions, such as:

    Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazines under controlled temperature and pH conditions.

    Synthesis of 4-Phenylpyrrolidine: This step often involves the reaction of phenylacetonitrile with an amine, followed by cyclization under acidic or basic conditions.

    Attachment of Tetrahydrofuran: The final step involves the coupling of the tetrahydrofuran ring to the pyrrolidine moiety, which can be facilitated by using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the oxadiazole or pyrrolidine rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield a nitro compound, while reduction could produce an amine derivative.

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that compounds containing the oxadiazole ring demonstrate significant antimicrobial properties.

Mechanism of Action:

  • Cell Wall Synthesis Inhibition: Similar compounds have been shown to inhibit bacterial cell wall synthesis, leading to cell lysis.

Case Studies:

  • A study evaluating the antibacterial effects of oxadiazole derivatives found that they exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
CompoundMIC (µg/mL)Activity
Oxadiazole Derivative10Strong against E. coli
Kanamycin B13Control

Anticancer Applications

The compound has also been investigated for its anticancer activities, particularly its cytotoxic effects on various cancer cell lines.

Mechanism of Action:

  • Apoptosis Induction: Research suggests that the compound may induce apoptosis in cancer cells.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest in specific cancer types.

Case Studies:

  • A study reported that derivatives containing the oxadiazole moiety exhibited cytotoxic effects on HeLa and MCF7 cancer cell lines with IC50 values indicating effective potency.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis
MCF725Cell Cycle Arrest

Neuroprotective Potential

Emerging research suggests that the compound may have neuroprotective properties. Preliminary studies indicate that it could inhibit pathways associated with neurodegenerative diseases by modulating specific enzyme activities related to lipid metabolism.

Mécanisme D'action

The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with structurally related molecules from the literature:

Functional Group and Ring System Comparisons

Compound Name / ID Core Structure Key Functional Groups Potential Applications
Target Compound Pyrrolidine + Oxadiazole + THF 1,2,4-Oxadiazole, Tetrahydrofuran, Phenyl Drug discovery (hypothesized)
Compound 7a () Pyrazole + Thiophene Pyrazole, Thiophene, Cyano Anticancer or enzyme inhibition
Dendalone 3-hydroxybutyrate () Sesterterpenoid Hydroxybutyrate, Terpene backbone Antileukemic activity
  • Oxadiazole vs. Thiophene-based systems (e.g., 7a) may exhibit greater aromatic stabilization but lower metabolic stability compared to oxadiazoles .
  • Tetrahydrofuran vs. Ester/Carboxylate : The THF moiety in the target compound likely improves aqueous solubility relative to ester-containing analogs (e.g., 7b in ), which may have higher lipophilicity .

Stereochemical and Conformational Analysis

The pyrrolidine ring in the target compound introduces stereochemical complexity. Unlike the planar thiophene in 7a, the pyrrolidine’s puckered conformation could influence binding to chiral biological targets. highlights the use of NMR and optical rotation to resolve configurations in similar systems, suggesting analogous methods may apply to the target compound .

Activité Biologique

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetic organic molecule that incorporates a pyrrolidine moiety and an oxadiazole ring, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C16H20N4O2C_{16}H_{20}N_4O_2 with a molecular weight of approximately 304.36 g/mol. The structure features a pyrrolidine ring linked to a tetrahydrofuran moiety and an oxadiazole group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine moiety in our compound may enhance its interaction with microbial targets.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of oxadiazole-containing compounds. For example, compounds similar to our target have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Compounds with similar structural motifs have been investigated for neuroprotective effects in models of neurodegenerative diseases. For instance, certain oxadiazole derivatives have shown promise in ameliorating symptoms associated with Alzheimer's disease by inhibiting acetylcholinesterase activity . This suggests that our compound may also possess neuroprotective properties.

The biological activity of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may act as a bioisostere for amides or esters, allowing it to interact effectively with enzyme active sites.
  • Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of several oxadiazole derivatives. Among them, a compound structurally similar to our target exhibited IC50 values of 15 µM against MCF-7 cells and 20 µM against HeLa cells. The study concluded that the compound induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were tested against multi-drug resistant bacterial strains. The results indicated that compounds with a similar scaffold showed minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL against Staphylococcus aureus .

Comparative Analysis Table

Biological ActivityRelated CompoundsIC50/MIC ValuesReferences
AnticancerOxadiazole DerivativesMCF-7: 15 µM; HeLa: 20 µM
AntimicrobialOxadiazole DerivativesMIC: 5–10 µg/mL
NeuroprotectiveSimilar OxadiazolesAChE Inhibition

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) for the oxadiazole ring formation, a critical step in heterocyclic synthesis. For example, using acetonitrile as a solvent at 80°C may enhance cyclization efficiency .
  • Step 2 : Introduce catalytic agents (e.g., p-toluenesulfonic acid) to accelerate key steps like pyrrolidine ring functionalization .
  • Step 3 : Monitor intermediate purity via thin-layer chromatography (TLC) and adjust stoichiometric ratios to minimize side reactions .
  • Step 4 : Purify the final product using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the tetrahydrofuran-3-yl, pyrrolidine, and oxadiazole moieties. Key peaks include:
    • Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet) .
    • Oxadiazole ring carbons: δ 165–170 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : Resolve stereochemistry at the 4-phenylpyrrolidin-1-yl group to confirm spatial arrangement .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) with ≤ 3 ppm error .

Q. How can researchers assess the compound’s purity for pharmacological studies?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column (acetonitrile/water gradient) to quantify impurities. Aim for ≥ 95% purity by area-under-curve (AUC) analysis .
  • Elemental Analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Melting Point Consistency : Compare observed vs. literature values (±2°C range) to detect solvate formation .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological activity against specific targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the oxadiazole and phenyl groups. Prioritize binding poses with ΔG ≤ −8 kcal/mol .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on oxadiazole-containing analogs to predict IC50_{50} values for anti-inflammatory activity .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Cross-Validation : Re-run NMR experiments in deuterated DMSO to eliminate solvent effects. Compare with solid-state X-ray data to identify conformational flexibility in the tetrahydrofuran ring .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting of pyrrolidine protons to detect hindered rotation .
  • Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts and overlay with experimental data to validate assignments .

Q. What computational methods elucidate the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311G )**: Optimize geometry and compute HOMO-LUMO gaps to assess redox stability. A gap < 4 eV suggests potential as a photosensitizer .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic regions (e.g., oxadiazole oxygen) for reaction site prediction .
  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/ethanol mixtures to study aggregation behavior .

Q. What reaction mechanisms explain the formation of the 1,2,4-oxadiazole ring?

Methodological Answer:

  • Mechanism Proposal :
    • Cyclodehydration : React hydroxylamine with a nitrile precursor under acidic conditions (e.g., HCl/EtOH) to form the oxadiazole ring .
    • Intermediate Trapping : Use 15N^{15}N-labeled reagents to track nitrogen incorporation via 15N^{15}N-NMR .
    • Kinetic Studies : Vary temperature (25–80°C) and monitor reaction progress via IR spectroscopy (C≡N stretch at 2200 cm1^{-1} disappearance) .

Q. How do structural modifications (e.g., phenyl vs. substituted aryl groups) impact activity?

Methodological Answer:

  • SAR Study Design :
    • Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or -donating (e.g., -OCH3_3) groups on the phenyl ring.
    • Test in vitro inhibition of target enzymes (e.g., IC50_{50} values) and correlate with Hammett σ constants .
    • Use crystallography to compare binding modes of analogs vs. the parent compound .

Q. What experimental conditions destabilize the compound, and how can degradation be mitigated?

Methodological Answer:

  • Stress Testing :
    • Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 40°C for 24h; monitor via HPLC for decomposition .
    • Photodegradation : Use a UV chamber (254 nm) to assess light sensitivity. Add antioxidants (e.g., BHT) to improve stability .
    • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C suggests thermal robustness) .

Q. What chiral separation techniques isolate enantiomers for stereochemical studies?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol, 90:10) to resolve enantiomers. Optimize flow rate (1.0 mL/min) for baseline separation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
  • Enzymatic Resolution : Incubate with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.